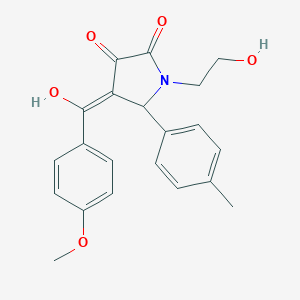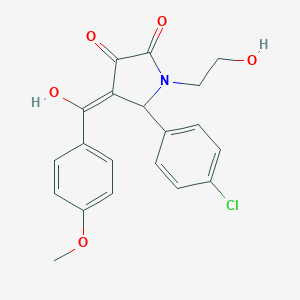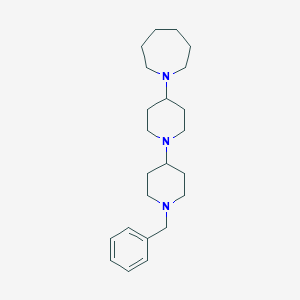![molecular formula C17H27N3O2S B247114 1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is commonly used as a recreational drug due to its stimulant properties. However, BZP also has potential scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. This compound binds to the dopamine and serotonin receptors and activates them, leading to an increase in the release of these neurotransmitters. This effect leads to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. This compound has been shown to increase heart rate, blood pressure, body temperature, and respiratory rate. This compound also has potential effects on the immune system, with some studies showing that this compound can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine has several advantages and limitations for lab experiments. This compound has a unique chemical structure and mechanism of action, which can provide valuable insights into the interactions between neurotransmitters and receptors in the brain. However, this compound also has potential side effects and toxicity, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine. One potential direction is the development of this compound analogs with improved efficacy and safety profiles. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.
Métodos De Síntesis
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with methylsulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine has potential scientific research applications due to its ability to interact with various receptors in the brain. This compound has been shown to act as a dopamine and serotonin agonist, which can lead to increased levels of these neurotransmitters in the brain. This effect has potential applications in the treatment of various neurological and psychiatric disorders.
Propiedades
Fórmula molecular |
C17H27N3O2S |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-benzyl-4-(1-methylsulfonylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C17H27N3O2S/c1-23(21,22)20-9-7-17(8-10-20)19-13-11-18(12-14-19)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3 |
Clave InChI |
NEVQFWSVIMJOGA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)



![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)